molecular formula C5H4N2O4 B6284659 1-methyl-1,3-diazinane-2,4,5,6-tetrone CAS No. 2757-83-7

1-methyl-1,3-diazinane-2,4,5,6-tetrone

Cat. No. B6284659
CAS RN: 2757-83-7
M. Wt: 156.1
InChI Key:
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Description

1-methyl-1,3-diazinane-2,4,5,6-tetrone (MDT) is a synthetic compound used in a variety of scientific research applications. MDT is a heterocyclic compound that contains a six-membered ring of nitrogen, carbon, and oxygen atoms. MDT is a colorless, crystalline solid that is soluble in water and other organic solvents. MDT has been used in a variety of research applications, including as a reaction intermediate in organic synthesis, as a precursor to other compounds, and as a reagent in the synthesis of other heterocyclic compounds.

Scientific Research Applications

1-methyl-1,3-diazinane-2,4,5,6-tetrone has been used in a variety of research applications, including as a reagent in organic synthesis, as a precursor to other compounds, and as a reagent in the synthesis of other heterocyclic compounds. 1-methyl-1,3-diazinane-2,4,5,6-tetrone has also been used as a starting material in the synthesis of 1-methyl-1,3-diazinane-2,4,5,6-tetraone-2-carboxylic acid (1-methyl-1,3-diazinane-2,4,5,6-tetroneCA), which is a key intermediate in the synthesis of a variety of pharmaceuticals, including antifungal agents, antibiotics, and anti-cancer agents. 1-methyl-1,3-diazinane-2,4,5,6-tetrone has also been used in the synthesis of 1-methyl-1,3-diazinane-2,4,5,6-tetraone-2-sulfonic acid (1-methyl-1,3-diazinane-2,4,5,6-tetroneSA), which is a key intermediate in the synthesis of a variety of specialty chemicals, such as dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of 1-methyl-1,3-diazinane-2,4,5,6-tetrone is not fully understood. However, it is believed that 1-methyl-1,3-diazinane-2,4,5,6-tetrone acts as a nucleophile, attacking electrophilic substrates, such as carbonyls and aldehydes, and forming a covalent bond with them. This covalent bond then undergoes a series of rearrangements to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-1,3-diazinane-2,4,5,6-tetrone have not been extensively studied. However, 1-methyl-1,3-diazinane-2,4,5,6-tetrone has been shown to have some effects on the activity of enzymes involved in the metabolism of drugs. Specifically, 1-methyl-1,3-diazinane-2,4,5,6-tetrone has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a variety of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-methyl-1,3-diazinane-2,4,5,6-tetrone in laboratory experiments is its low cost and ease of synthesis. 1-methyl-1,3-diazinane-2,4,5,6-tetrone is relatively inexpensive to purchase and can be synthesized from a variety of starting materials in a relatively short amount of time. Additionally, 1-methyl-1,3-diazinane-2,4,5,6-tetrone is a relatively stable compound and can be stored for long periods of time without significant degradation.
The main limitation of using 1-methyl-1,3-diazinane-2,4,5,6-tetrone in laboratory experiments is its reactivity. 1-methyl-1,3-diazinane-2,4,5,6-tetrone is a highly reactive compound and can react with many other chemicals, leading to the formation of unwanted by-products. Additionally, 1-methyl-1,3-diazinane-2,4,5,6-tetrone is a highly toxic compound and should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for the use of 1-methyl-1,3-diazinane-2,4,5,6-tetrone in scientific research. One potential direction is the use of 1-methyl-1,3-diazinane-2,4,5,6-tetrone as a catalyst in organic synthesis reactions. 1-methyl-1,3-diazinane-2,4,5,6-tetrone has been shown to be an effective catalyst for a variety of reactions, including the synthesis of a variety of heterocyclic compounds. Additionally, 1-methyl-1,3-diazinane-2,4,5,6-tetrone could be used as a reagent in the synthesis of other compounds, such as pharmaceuticals and specialty chemicals. Finally, 1-methyl-1,3-diazinane-2,4,5,6-tetrone could be used as a starting material in the synthesis of other compounds, such as 1-methyl-1,3-diazinane-2,4,5,6-tetraone-2-carboxylic acid (1-methyl-1,3-diazinane-2,4,5,6-tetroneCA) and 1-methyl-1,3-diazinane-2,4,5,6-tetraone-2-sulfonic acid (1-methyl-1,3-diazinane-2,4,5,6-tetroneSA).

Synthesis Methods

1-methyl-1,3-diazinane-2,4,5,6-tetrone can be synthesized from a variety of starting materials, including 1,3-diazinane-2,4,5,6-tetraone (DT), 1-methyl-1,3-diazinane-2,4,5,6-tetraone (1-methyl-1,3-diazinane-2,4,5,6-tetrone), and 1-methyl-1,3-diazinane-2,4,5,6-tetraone hydrochloride (1-methyl-1,3-diazinane-2,4,5,6-tetrone-HCl). The most common method of synthesis involves the reaction of DT with methyl iodide in the presence of a base, such as sodium hydroxide, to form 1-methyl-1,3-diazinane-2,4,5,6-tetrone. The reaction is typically run at temperatures between 0-50°C and can be completed in less than one hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-methyl-1,3-diazinane-2,4,5,6-tetrone can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-dinitroaniline", "methylamine", "sodium hydroxide", "sulfuric acid", "acetic anhydride", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Nitration of 2,4-dinitroaniline with a mixture of sulfuric and nitric acid to yield 2,4,6-trinitroaniline", "Step 2: Reduction of 2,4,6-trinitroaniline with hydrogen gas and palladium on carbon catalyst to produce 2,4-diaminoaniline", "Step 3: Alkylation of 2,4-diaminoaniline with methylamine in the presence of sodium hydroxide to form 1-methyl-2,4-diaminoaniline", "Step 4: Cyclization of 1-methyl-2,4-diaminoaniline with acetic anhydride and acetic acid to generate 1-methyl-1,3-diazinane-2,4-dione", "Step 5: Oxidation of 1-methyl-1,3-diazinane-2,4-dione with hydrogen peroxide to produce 1-methyl-1,3-diazinane-2,4,5,6-tetrone" ] }

CAS RN

2757-83-7

Product Name

1-methyl-1,3-diazinane-2,4,5,6-tetrone

Molecular Formula

C5H4N2O4

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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